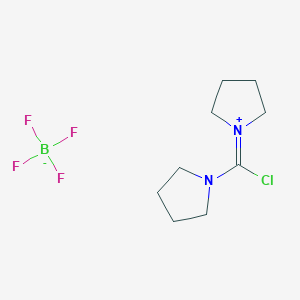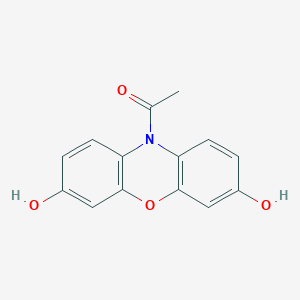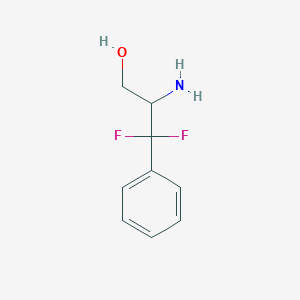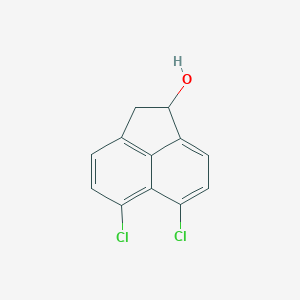
5,6-Dichloro-1-acenaphthenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its use as a reactant in the synthesis of annulated polycyclic aromatic hydrocarbons. It has a molecular formula of C12H8Cl2O and a molecular weight of 239.1 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol typically involves the chlorination of acenaphthene followed by a reduction process. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride . The reaction is carried out under controlled temperatures to ensure the selective chlorination at the 5 and 6 positions of the acenaphthene ring.
Industrial Production Methods
In industrial settings, the production of 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol may involve large-scale chlorination reactors where acenaphthene is continuously fed and chlorinated. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to acenaphthene derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted acenaphthene derivatives and quinones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol has been studied for its potential biological activity and applications in various fields:
Chemistry: Used as a building block in the synthesis of complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential as a polyploidizing agent in plant studies.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol exerts its effects is primarily through its interaction with molecular targets in biological systems. The chlorinated aromatic structure allows it to interact with various enzymes and receptors, potentially leading to alterations in cellular pathways. detailed studies on its specific molecular targets and pathways are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichloroacenaphthene: A closely related compound with similar chlorinated aromatic structure.
1,2-Dihydroacenaphthylen-1-ol: Another derivative of acenaphthene with different substitution patterns.
Uniqueness
5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to act as a reactant in the synthesis of complex polycyclic aromatic hydrocarbons sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
5,6-dichloro-1,2-dihydroacenaphthylen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4,10,15H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOELMYUQQKPMMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=C(C3=C(C=CC1=C23)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)


![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
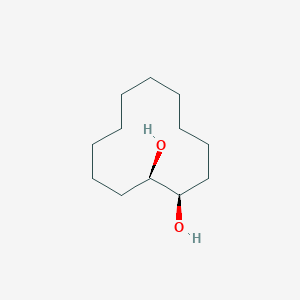
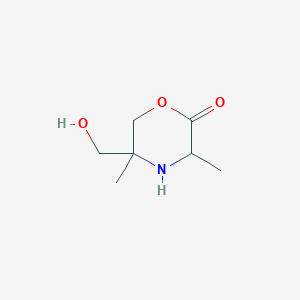
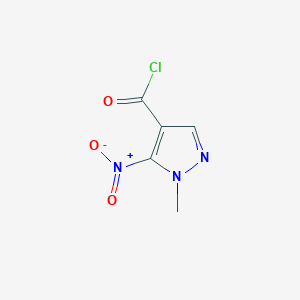
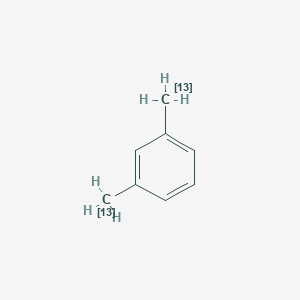
![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)
